molecular formula C16H23N B14305980 2-tert-Butyl-4,5,6,7-tetramethyl-2H-isoindole CAS No. 126134-15-4

2-tert-Butyl-4,5,6,7-tetramethyl-2H-isoindole

Cat. No.: B14305980
CAS No.: 126134-15-4
M. Wt: 229.36 g/mol
InChI Key: HYNIWHNADJEQFM-UHFFFAOYSA-N
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Description

2-tert-Butyl-4,5,6,7-tetramethyl-2H-isoindole is an organic compound belonging to the isoindole family Isoindoles are heterocyclic compounds containing a nitrogen atom in a five-membered ring fused to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-tert-Butyl-4,5,6,7-tetramethyl-2H-isoindole typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting from a substituted benzene derivative, the introduction of tert-butyl and methyl groups can be achieved through Friedel-Crafts alkylation reactions. The cyclization step often requires the use of strong acids or bases as catalysts and may involve heating to facilitate ring closure.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow reactors and advanced purification methods like chromatography and crystallization are employed to achieve high-quality products.

Chemical Reactions Analysis

Types of Reactions

2-tert-Butyl-4,5,6,7-tetramethyl-2H-isoindole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its corresponding amines or alcohols.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the isoindole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Halogens (Cl2, Br2), nucleophiles (NH3, OH-)

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

2-tert-Butyl-4,5,6,7-tetramethyl-2H-isoindole has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and delivery systems.

    Industry: Utilized in the production of specialty chemicals, polymers, and advanced materials.

Mechanism of Action

The mechanism of action of 2-tert-Butyl-4,5,6,7-tetramethyl-2H-isoindole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, its antimicrobial properties may result from disrupting bacterial cell membranes or inhibiting essential enzymes.

Comparison with Similar Compounds

Similar Compounds

  • 2-tert-Butyl-4,5,6,7-tetramethyl-2H-isoindole-1-carboxylate
  • This compound-3-one
  • This compound-5-carboxylic acid

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of tert-butyl and tetramethyl groups enhances its stability and lipophilicity, making it suitable for various applications in research and industry.

Properties

CAS No.

126134-15-4

Molecular Formula

C16H23N

Molecular Weight

229.36 g/mol

IUPAC Name

2-tert-butyl-4,5,6,7-tetramethylisoindole

InChI

InChI=1S/C16H23N/c1-10-11(2)13(4)15-9-17(16(5,6)7)8-14(15)12(10)3/h8-9H,1-7H3

InChI Key

HYNIWHNADJEQFM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=CN(C=C2C(=C1C)C)C(C)(C)C)C

Origin of Product

United States

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